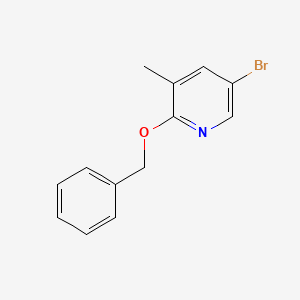

2-(Benzyloxy)-5-bromo-3-methylpyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-3-methyl-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQUGOYFVFTNMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744592 | |

| Record name | 2-(Benzyloxy)-5-bromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289270-73-0 | |

| Record name | 2-(Benzyloxy)-5-bromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Benzyloxy 5 Bromo 3 Methylpyridine and Its Precursors

Retrosynthetic Analysis for Targeted Pyridine (B92270) Architectures

A retrosynthetic analysis of 2-(benzyloxy)-5-bromo-3-methylpyridine identifies several key bond disconnections that form the basis of viable synthetic plans. The primary disconnection strategies include:

C-O Bond Disconnection: The most straightforward disconnection is at the ether linkage. This approach retrosynthetically cleaves the benzyloxy group, leading to 2-hydroxy-5-bromo-3-methylpyridine and a suitable benzylating agent like benzyl (B1604629) bromide. This pathway relies on a robust etherification method.

C-Br Bond Disconnection: An alternative disconnection targets the carbon-bromine bond. This leads to the precursor 2-(benzyloxy)-3-methylpyridine. The success of this forward strategy hinges on the ability to achieve regioselective bromination at the C5 position, which is electronically activated by both the C2-benzyloxy and C3-methyl groups.

Functional Group Interconversion: A powerful strategy involves the transformation of an existing functional group. Retrosynthetically, the 2-benzyloxy group can be traced back to a 2-amino group via a diazonium salt intermediate. This identifies 2-amino-5-bromo-3-methylpyridine (B22881) as a key starting material, which is commercially available. yacooscience.comottokemi.comtcichemicals.comsigmaaldrich.comsigmaaldrich.com

These retrosynthetic pathways guide the development of the specific synthetic methodologies detailed below.

Synthesis from Pyridine Ring Functionalization

This approach involves modifying a pre-existing, substituted pyridine ring to install the required functional groups.

The direct bromination of 2-(benzyloxy)-3-methylpyridine is a viable route to the target compound due to the directing effects of the substituents on the pyridine ring. The C2-benzyloxy group, being an electron-donating group, and the C3-methyl group, a weakly activating group, both function as ortho, para-directors. Their combined influence strongly activates the C5 position for electrophilic aromatic substitution, making regioselective bromination highly favorable.

Various brominating agents can be employed for this transformation. N-Bromosuccinimide (NBS) is a common choice for its mild and selective nature. mdpi.com Other reagents like molecular bromine (Br₂) in a suitable solvent such as acetic acid can also be effective. The reaction proceeds via electrophilic attack of a bromonium ion (or its equivalent) at the electron-rich C5 position of the pyridine ring.

Table 1: Representative Conditions for Regioselective Bromination

| Starting Material | Brominating Agent | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2-(Benzyloxy)-3-methylpyridine | N-Bromosuccinimide (NBS) | Acetonitrile or THF | Room Temperature | This compound |

This table represents typical conditions based on established principles of electrophilic aromatic bromination. mdpi.com

The Williamson ether synthesis is a classic and widely used method for forming ethers and is well-suited for preparing the title compound. wikipedia.orgmasterorganicchemistry.com This strategy involves the reaction of the corresponding pyridinol (or pyridone) with a benzyl halide. The key precursor for this route is 2-hydroxy-5-bromo-3-methylpyridine, which can be synthesized or procured commercially. pipzine-chem.combldpharm.com

The reaction mechanism is a bimolecular nucleophilic substitution (SN2). wikipedia.org First, the hydroxyl group of 2-hydroxy-5-bromo-3-methylpyridine is deprotonated by a base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH), to form a more nucleophilic pyridinolate anion. This anion then attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide and forming the desired ether bond. masterorganicchemistry.comyoutube.comyoutube.com The use of a primary halide like benzyl bromide is ideal for the SN2 reaction, minimizing potential side reactions. masterorganicchemistry.com

Table 2: Typical Reagents for Williamson Ether Synthesis

| Pyridine Precursor | Base | Benzylating Agent | Solvent |

|---|---|---|---|

| 2-Hydroxy-5-bromo-3-methylpyridine | Sodium Hydride (NaH) | Benzyl bromide | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

| 2-Hydroxy-5-bromo-3-methylpyridine | Potassium Carbonate (K₂CO₃) | Benzyl chloride | Acetone or Acetonitrile |

This table outlines common reagent combinations for the Williamson ether synthesis based on established protocols. wikipedia.orgmasterorganicchemistry.comyoutube.com

While direct methylation of a pyridine ring is possible, achieving regioselective methylation at the C3 position on a pre-functionalized pyridine can be challenging. Many methylation methods for pyridines favor the more electronically activated C2 (alpha) position. youtube.com Therefore, a more common and reliable approach is to utilize a starting material that already possesses the methyl group at the desired C3 position. Building blocks such as 2-amino-3-methylpyridine (B33374) or its derivatives are frequently employed. For instance, the synthesis of 2-amino-3-bromo-5-methylpyridine (B30763) starts from 2-amino-5-picoline (2-amino-5-methylpyridine), where the methyl group is already correctly placed. This highlights a synthetic strategy where the pyridine core is constructed or chosen with the methyl group already incorporated, circumventing the challenges of direct C3-methylation on a complex substrate.

Multi-Step Preparations from Simpler Pyridine Building Blocks

This synthetic approach constructs the target molecule from a commercially available and appropriately substituted pyridine precursor.

A highly effective route to this compound begins with the readily available starting material, 2-amino-5-bromo-3-methylpyridine. sigmaaldrich.comnih.gov This multi-step process involves the transformation of the 2-amino group into the 2-benzyloxy ether via a diazonium salt intermediate.

The typical sequence is a two-step process:

Diazotization and Hydrolysis: The 2-amino group is first converted into a diazonium salt by treatment with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at low temperatures (0-5 °C). orgsyn.org The resulting pyridine-2-diazonium salt is generally unstable and is immediately subjected to hydrolysis by warming the aqueous solution. google.com This step replaces the diazonium group with a hydroxyl group, yielding 2-hydroxy-5-bromo-3-methylpyridine. orgsyn.org

Etherification: The 2-hydroxy-5-bromo-3-methylpyridine produced in the first step is then converted to the final product via a Williamson ether synthesis, as detailed in section 2.2.2, by reacting it with a benzyl halide in the presence of a base.

This sequence provides a reliable and high-yielding pathway to the target compound, leveraging well-established and predictable chemical transformations.

Table 3: Synthesis via Diazotization-Etherification Sequence

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Diazotization/Hydrolysis | 2-Amino-5-bromo-3-methylpyridine | 1. NaNO₂, H₂SO₄, 0-5 °C2. H₂O, Heat | 2-Hydroxy-5-bromo-3-methylpyridine |

This table summarizes the key steps and reagents for the synthesis starting from 2-amino-5-bromo-3-methylpyridine. masterorganicchemistry.comorgsyn.org

Pyridine N-Oxyde Mediated Functionalization Routes

The use of pyridine N-oxides represents a versatile strategy for the functionalization of pyridine rings. acs.org The N-oxide group activates the pyridine ring, facilitating reactions that are otherwise difficult to achieve. For instance, the synthesis of this compound can be approached through the corresponding N-oxide precursor, 5-bromo-2-methylpyridine (B113479) N-oxide. bldpharm.com This intermediate can then undergo further transformations to introduce the benzyloxy group at the C2 position. The N-oxide can be subsequently removed to yield the final product. This methodology offers an alternative pathway for the synthesis of highly substituted pyridines. nih.gov

Directed Metalation and Subsequent Electrophilic Quenching Approaches

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org In the context of this compound synthesis, a precursor such as 2-(benzyloxy)-3-methylpyridine can be subjected to directed metalation. The benzyloxy group at the C2 position directs the metalation, typically with a strong lithium base like n-butyllithium, to the adjacent C6 position. harvard.edu

Subsequent quenching of the resulting organolithium intermediate with an electrophile, such as bromine (Br₂), introduces the bromine atom regioselectively at the C5 position, yielding the desired this compound. nih.govmdpi.com This approach provides excellent control over the substitution pattern on the pyridine ring. The efficiency of the bromine-lithium exchange can be influenced by factors such as the choice of solvent and the specific lithium reagent used. rsc.org

Transition-Metal-Catalyzed Approaches in Benzyloxy-Bromopyridine Synthesis

Transition-metal catalysis has revolutionized the formation of carbon-heteroatom bonds, offering mild and efficient routes for the synthesis of complex molecules.

Palladium-Catalyzed Carbon-Oxygen Cross-Coupling for Benzyloxy Introduction

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful method for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.orglibretexts.org This methodology can be applied to the synthesis of this compound by coupling 5-bromo-2-halo-3-methylpyridine with benzyl alcohol in the presence of a palladium catalyst and a suitable ligand. researchgate.netorgsyn.org

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the alcohol, deprotonation, and reductive elimination to afford the desired ether product. libretexts.org

Table 1: Key Parameters in Palladium-Catalyzed C-O Cross-Coupling

| Parameter | Description | Significance |

| Palladium Precatalyst | Source of the active Pd(0) catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃). | Initiates the catalytic cycle. |

| Ligand | Electron-rich, bulky phosphines (e.g., BINAP, DPPF). wikipedia.org | Stabilizes the palladium center and facilitates key steps in the catalytic cycle. |

| Base | Inorganic or organic base (e.g., NaOt-Bu, K₃PO₄). | Facilitates the deprotonation of the alcohol. |

| Solvent | Aprotic, non-polar solvent (e.g., toluene (B28343), dioxane). | Provides a suitable medium for the reaction. |

Copper-Mediated Alkoxylation Strategies

Copper-catalyzed methods, such as the Ullmann condensation, offer a classical yet effective alternative for the formation of aryl ethers. lookchem.com In the synthesis of this compound, a 5-bromo-2-halopyridine can be reacted with benzyl alcohol in the presence of a copper catalyst. nih.govbeilstein-journals.org This reaction is often carried out at elevated temperatures and may require stoichiometric amounts of copper. However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. beilstein-journals.org

Emerging and Sustainable Synthetic Pathways

The development of sustainable and environmentally friendly synthetic methods is a major focus of modern organic chemistry.

Photoredox Catalysis in Pyridine Functionalization

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for a wide range of organic transformations, including the functionalization of heterocycles. nih.govmdpi.combeilstein-journals.orgbohrium.com This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates under mild conditions. sigmaaldrich.comrsc.org

For the synthesis of substituted pyridines, photoredox catalysis can be employed for C-H functionalization, offering a direct and atom-economical approach to introduce various substituents. researchgate.netresearchgate.netacs.org While direct application to the synthesis of this compound is still an area of active research, the principles of photoredox catalysis hold significant promise for the development of novel and more sustainable synthetic routes to this and related compounds. nih.gov

Flow Chemistry Applications for Continuous Synthesis

The adoption of continuous flow chemistry in the synthesis of fine chemicals and pharmaceutical intermediates represents a significant advancement over traditional batch processing. youtube.com This methodology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and seamless integration of multiple reaction steps. sci-hub.seacs.orgd-nb.info For the multi-step synthesis of this compound, flow chemistry provides a powerful platform to improve efficiency, yield, and safety, particularly when handling potentially hazardous reagents or intermediates. acs.org

The continuous synthesis can be envisioned as a sequence of modular flow reactors, each optimized for a specific transformation, starting from precursors like 2-methyl-3-nitropyridine (B124571) or 5-bromo-2-methyl-3-aminopyridine. While a dedicated end-to-end continuous synthesis of this compound has not been explicitly detailed in the literature, the principles and techniques for each synthetic step can be derived from analogous flow chemistry applications for pyridine derivatives. rsc.orgmdpi.com

Hypothetical Continuous Synthesis of 2-Hydroxy-5-bromo-3-methylpyridine:

A key precursor, 2-hydroxy-5-bromo-3-methylpyridine, can be synthesized in a continuous manner starting from 5-amino-2-methylpyridine (B47470). The process would involve a continuous diazotization followed by hydrolysis.

A typical setup would involve pumping a stream of 5-amino-2-methylpyridine dissolved in an aqueous acid (e.g., HBr) and a separate stream of an aqueous solution of sodium nitrite into a T-mixer or a microreactor for rapid mixing. rsc.org The resulting diazonium salt solution would then flow through a heated residence time unit (a coiled reactor) to promote hydrolysis to the desired 2-hydroxypyridine (B17775) derivative. The temperature and residence time are critical parameters that can be precisely controlled in a flow setup to maximize yield and minimize byproduct formation.

Continuous Bromination in Flow:

For the synthesis of brominated pyridine intermediates, flow chemistry offers a safer and more controlled alternative to batch bromination, which can be highly exothermic. A solution of the pyridine precursor in a suitable solvent would be mixed in a continuous fashion with a brominating agent (e.g., N-bromosuccinimide with a radical initiator or elemental bromine) in a microreactor. The rapid heat dissipation capabilities of microreactors are particularly advantageous for such potentially hazardous reactions. youtube.com Photochemical flow reactors can also be employed to facilitate radical bromination with high selectivity. researchgate.net

Continuous O-Alkylation (Benzylation):

The final step, the benzylation of 2-hydroxy-5-bromo-3-methylpyridine, can also be transitioned to a continuous process. A stream containing the deprotonated 2-hydroxypyridine (formed by in-line mixing with a base like sodium hydroxide or potassium carbonate) would be merged with a stream of benzyl bromide or benzyl chloride in a suitable solvent. nih.gov This mixture would then pass through a heated reactor coil to drive the reaction to completion. The use of polymer-supported bases or phase-transfer catalysts can be integrated into the flow system to simplify purification.

The table below illustrates plausible reaction conditions for a modular flow synthesis of 2-hydroxy-5-bromo-3-methylpyridine, extrapolated from general flow chemistry principles for similar transformations.

Table 1: Illustrative Parameters for Continuous Flow Synthesis of 2-Hydroxy-5-bromo-3-methylpyridine

| Parameter | Diazotization Step | Hydrolysis Step |

| Reactants | 5-Amino-2-methylpyridine, NaNO₂, HBr | Intermediate Diazonium Salt |

| Solvent | Water | Water |

| Reactor Type | T-Mixer / Microreactor | Coiled Tube Reactor |

| Temperature | 0 - 5 °C | 80 - 100 °C |

| Residence Time | < 1 minute | 5 - 15 minutes |

| Flow Rate | 0.5 - 2.0 mL/min | 0.5 - 2.0 mL/min |

| Post-Processing | In-line pH adjustment | Continuous liquid-liquid extraction |

Research Findings and Advantages:

Research in flow chemistry has consistently demonstrated several key advantages applicable to the synthesis of complex molecules like this compound:

Enhanced Safety: By using small reactor volumes, the risks associated with handling unstable intermediates like diazonium salts or conducting highly exothermic reactions are significantly mitigated. youtube.comacs.org

Improved Yield and Purity: Precise control over stoichiometry, temperature, and residence time minimizes the formation of byproducts, leading to higher yields and purer product streams that may require less downstream purification. mdpi.cominterchim.fr

Scalability: Scaling up production in a flow system is achieved by running the system for longer periods or by "numbering-up" (running multiple systems in parallel), which is often more straightforward than scaling up batch reactors. sci-hub.se

Automation: Continuous flow systems are amenable to full automation, integrating reaction, work-up, and purification steps, thereby reducing manual labor and improving reproducibility. d-nb.info

The following table summarizes findings from studies on flow synthesis of related pyridine compounds, which underpin the feasibility of a continuous process for the target molecule.

Table 2: Research Findings on Analogous Flow Pyridine Syntheses

| Reaction Type | Precursor(s) | Key Findings | Reference |

| Bohlmann-Rahtz Pyridine Synthesis | 1-Phenyl-2-propyn-1-one, Ethyl 3-aminocrotonate | Use of a FlowSyn™ system faithfully reproduced batch reactor outcomes with the benefit of continuous processing. Yield of 86% was achieved. | interchim.fr |

| Br/Li Exchange in Flow | 2,3-Dibromopyridine, n-BuLi | A flow microreactor system enabled efficient Br/Li exchange and subsequent reaction with an electrophile at controlled low temperatures, with residence times in the order of seconds. | rsc.org |

| Pyridine Methylation | Pyridine derivatives, 1-propanol | A continuous flow system using a packed-bed reactor with Raney® nickel catalyst allowed for superheating of the solvent, leading to efficient methylation at elevated temperatures not achievable in batch reflux. | mdpi.com |

Chemical Transformations and Reactivity Profiles of 2 Benzyloxy 5 Bromo 3 Methylpyridine

Cross-Coupling Reactions at the C-5 Bromo Position

The electron-deficient nature of the pyridine (B92270) ring, combined with the presence of the bromine atom, makes the C-5 position an excellent electrophilic partner in numerous metal-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. tcichemicals.comwikipedia.org This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of organoboron reagents. tcichemicals.commdpi.comkaust.edu.sarsc.org

For substrates like 2-(benzyloxy)-5-bromo-3-methylpyridine, the Suzuki-Miyaura coupling provides a straightforward route to 5-aryl- or 5-heteroaryl-substituted pyridine derivatives. The benzyloxy group is generally stable under typical Suzuki-Miyaura conditions, and the reaction proceeds selectively at the C-Br bond. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored for specific coupling partners. rsc.org While specific examples for this exact substrate are not extensively documented in publicly available literature, the reactivity is well-established for closely related 5-bromopyridine systems.

A representative Suzuki-Miyaura coupling for a related 5-bromopyridine derivative is presented below, illustrating typical reaction conditions.

| Organoboron Reagent | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | ~95 | organic-chemistry.org |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane/H₂O | 80 | ~90 | wikipedia.org |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | ~85 | wikipedia.org |

The Stille coupling reaction facilitates the formation of C-C bonds by reacting an organic halide with an organostannane reagent, catalyzed by a palladium complex. organic-chemistry.org This method is valued for its tolerance of a wide variety of functional groups, and the organostannane reagents are often stable to air and moisture. libretexts.org However, a significant drawback is the toxicity of the tin compounds. libretexts.org

In the context of this compound, Stille coupling can be employed to introduce alkenyl, aryl, and alkynyl groups at the C-5 position. The choice of palladium catalyst and ligands is critical to achieving efficient coupling. Additives such as copper(I) salts can sometimes accelerate the reaction. libretexts.org

Below are typical conditions for a Stille coupling involving a bromopyridine derivative.

| Organostannane Reagent | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | ~88 | organic-chemistry.org |

| Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | - | DMF | 100 | ~92 | libretexts.org |

| Tributyl(2-thienyl)stannane | Pd₂(dba)₃ | P(o-tolyl)₃ | THF | 70 | ~85 | organic-chemistry.org |

The Sonogashira coupling is a highly effective method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. rsc.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govbeilstein-journals.org Copper-free Sonogashira protocols have also been developed. nih.govbeilstein-journals.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes, which are valuable intermediates in organic synthesis. kaust.edu.sarsc.org

For this compound, Sonogashira coupling provides a direct route to 5-alkynylpyridine derivatives. The reaction conditions are generally mild, and a variety of functional groups on the terminal alkyne are tolerated.

A representative Sonogashira coupling for a bromopyridine derivative is shown below.

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | ~95 | rsc.org |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 70 | ~90 | nih.gov |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | - (Copper-free) | Piperidine | DMF | 80 | ~88 | wikipedia.org |

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex, to form a C-C bond. nih.gov Organozinc reagents are more reactive than their organoboron and organotin counterparts, which can lead to milder reaction conditions and shorter reaction times. nih.gov A key advantage of the Negishi coupling is its ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. nih.govorganic-chemistry.org

This compound can serve as the electrophilic partner in Negishi couplings to introduce a wide variety of alkyl, aryl, and vinyl substituents. The development of highly active palladium catalysts has expanded the scope of this reaction to include sterically hindered substrates. organic-chemistry.orgorganic-chemistry.org

Typical conditions for a Negishi coupling involving a bromopyridine are outlined below.

| Organozinc Reagent | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylzinc chloride | Pd(OAc)₂ | SPhos | THF | 25 | ~94 | organic-chemistry.org |

| Ethylzinc bromide | Pd(dppf)Cl₂ | - | THF | 60 | ~85 | nih.gov |

| 2-Thienylzinc chloride | Pd₂(dba)₃ | XPhos | Dioxane | 80 | ~91 | wikipedia.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. organic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the synthesis of primary, secondary, and tertiary arylamines. organic-chemistry.org

The C-5 bromo position of this compound is susceptible to Buchwald-Hartwig amination, enabling the introduction of a wide range of amine nucleophiles. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for successful coupling, with different "generations" of catalysts developed to handle various amine and aryl halide combinations. organic-chemistry.org

Representative conditions for the Buchwald-Hartwig amination of a bromopyridine are given below.

| Amine Nucleophile | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | ~98 | organic-chemistry.org |

| Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 | ~92 | |

| n-Butylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | ~89 |

Beyond the canonical cross-coupling reactions, the C-5 bromo position of this compound can participate in other valuable metal-catalyzed transformations. These include, but are not limited to, Heck coupling, cyanation reactions, and various C-H activation/functionalization reactions.

The Heck reaction , for instance, would involve the palladium-catalyzed reaction of the bromopyridine with an alkene to form a new C-C bond, leading to 5-vinylpyridine derivatives.

Cyanation reactions , often catalyzed by palladium or copper, can convert the C-Br bond into a nitrile group (C-CN), a versatile functional group that can be further elaborated into amines, carboxylic acids, or amides.

More recently, C-H activation methodologies have emerged as powerful tools for forming C-C and C-N bonds, potentially allowing for the direct coupling of this compound with a variety of C-H and N-H containing partners, although such reactions on this specific substrate are not widely reported.

These alternative transformations further underscore the synthetic potential of this compound as a versatile intermediate in the construction of complex, functionalized pyridine-containing molecules.

Reactions of the Benzyloxy Group

The benzyloxy group serves a dual role. It functions as a protective group for the 2-hydroxy pyridine tautomer and provides a reactive handle at the benzylic methylene (B1212753) position.

Hydrogenolysis: This is the most prevalent method for benzyl (B1604629) ether cleavage. It typically involves the use of hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). acsgcipr.orgambeed.comjk-sci.com The reaction proceeds via the cleavage of the C-O bond between the oxygen and the benzylic carbon, yielding the deprotected pyridone and toluene as a byproduct. jk-sci.comyoutube.com Catalytic transfer hydrogenolysis, using hydrogen donors like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene (B1204751) instead of H₂ gas, offers a safer and often more convenient alternative. jk-sci.comiucr.org

Lewis Acid Mediated Cleavage: Strong Lewis acids can effectively cleave benzyl ethers, often under mild conditions that tolerate functional groups sensitive to reduction. organic-chemistry.orgatlanchimpharma.com Reagents such as boron trichloride (B1173362) (BCl₃), boron tribromide (BBr₃), and complexes like boron trichloride-dimethyl sulfide (B99878) (BCl₃·SMe₂) are commonly employed. organic-chemistry.orgatlanchimpharma.com The mechanism involves the coordination of the Lewis acid to the ether oxygen, which activates the C-O bond towards cleavage. atlanchimpharma.com The choice of Lewis acid and solvent can be tuned to achieve selectivity, for instance, cleaving a benzyl ether in the presence of other acid-labile groups. organic-chemistry.org

Table 1: Common Reagents for Selective Deprotection of Benzyl Ethers

| Deprotection Strategy | Reagent(s) | Typical Conditions | Products | Citations |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | EtOH, MeOH, or THF, rt | 5-Bromo-3-methyl-2-pyridone, Toluene | jk-sci.comyoutube.com |

| Catalytic Transfer Hydrogenolysis | Ammonium Formate, Pd/C | MeOH, reflux | 5-Bromo-3-methyl-2-pyridone, Toluene | jk-sci.com |

| Lewis Acid Cleavage | BCl₃ or BCl₃·SMe₂ | CH₂Cl₂, low temperature | 5-Bromo-3-methyl-2-pyridone, Benzyl Chloride | organic-chemistry.orgatlanchimpharma.com |

The hydrogen atoms of the benzylic methylene group (-CH₂-) are susceptible to abstraction, enabling various functionalization reactions. This reactivity is due to the stabilization of the resulting radical or anionic intermediate by the adjacent phenyl ring. chemistrysteps.com

Oxidation: The benzylic methylene can be oxidized to a carbonyl group, transforming the benzyloxy ether into a benzoate (B1203000) ester. This transformation is typically achieved using transition metal catalysts in the presence of an oxidant like molecular oxygen or a peroxide (e.g., tert-butyl hydroperoxide, TBHP). researchgate.netmdpi.comnih.gov The resulting 5-bromo-3-methylpyridin-2-yl benzoate can then be hydrolyzed under basic conditions to yield the 2-pyridone. This two-step sequence provides an alternative deprotection strategy.

Halogenation: Radical halogenation at the benzylic position can be accomplished using reagents such as N-Bromosuccinimide (NBS) in the presence of a radical initiator. chemistrysteps.com This reaction would replace one of the benzylic hydrogens with a bromine atom, yielding 2-(bromophenylmethoxy)-5-bromo-3-methylpyridine, a precursor for further nucleophilic substitution reactions at the benzylic carbon.

Table 2: Representative Methods for Benzylic Methylene Functionalization

| Transformation | Reagent(s) | Potential Product | Citations |

|---|---|---|---|

| Oxidation to Ketone/Ester | CuCl₂/TBHP or O₂ | 5-Bromo-3-methylpyridin-2-yl benzoate | mdpi.comnih.gov |

| Radical Bromination | NBS, AIBN | 2-(Bromophenylmethoxy)-5-bromo-3-methylpyridine | chemistrysteps.com |

| Photocatalytic Oxygenation | (Methylsulfonyloxy)pyridinium salts, light | 5-Bromo-3-methylpyridin-2-yl benzoate | rsc.org |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for reactions such as N-oxidation and N-quaternization.

The pyridine nitrogen can be oxidized to an N-oxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid (H₂O₂/AcOH). arkat-usa.orgresearchgate.net The resulting this compound N-oxide exhibits modified reactivity compared to the parent pyridine. The N-oxide group is a strong electron-donating group through resonance, which can influence subsequent substitution reactions on the pyridine ring.

Pyridine N-oxides bearing a methyl group at the 2-position are known to undergo the Boekelheide reaction upon treatment with acetic anhydride (B1165640), which results in the rearrangement to a 2-(acetoxymethyl)pyridine. wikipedia.org This reaction proceeds via a arkat-usa.orgarkat-usa.org-sigmatropic rearrangement. wikipedia.orgstackexchange.com For this compound N-oxide, a direct Boekelheide reaction is not possible due to the absence of a 2-alkyl group. However, rearrangements of pyridine N-oxides can still occur. For example, reaction with acetic anhydride can lead to the introduction of an acetoxy group at the 6-position, followed by hydrolysis to the corresponding pyridone. stackexchange.comacs.org

Table 3: N-Oxidation and Potential Rearrangement | Reaction | Reagent(s) | Intermediate/Product | Notes | Citations | | :--- | :--- | :--- | :--- | :--- | | N-Oxidation | m-CPBA or H₂O₂/AcOH | this compound N-oxide | A common method for oxidizing nitrogen heterocycles. arkat-usa.orgresearchgate.net | | Rearrangement | Acetic Anhydride (Ac₂O) | 2-(Benzyloxy)-5-bromo-6-acetoxy-3-methylpyridine | A potential rearrangement product, as a classic Boekelheide reaction is disfavored. | stackexchange.comacs.org |

The pyridine nitrogen can react with alkylating agents, such as alkyl halides (e.g., methyl iodide) or triflates, to form a positively charged pyridinium (B92312) salt. researchgate.net The formation of N-alkyl-2-(benzyloxy)-5-bromo-3-methylpyridinium salts significantly alters the electronic properties of the pyridine ring, making it highly electron-deficient.

This electron deficiency dramatically increases the ring's susceptibility to nucleophilic attack. nih.gov The pyridinium salt can undergo nucleophilic aromatic substitution (SNAr) where a nucleophile displaces the bromo group at the C5 position under much milder conditions than the neutral parent compound. Furthermore, certain pyridinium salts, like Katritzky salts, can serve as precursors to alkyl radicals under reductive conditions, enabling a range of deaminative functionalization reactions, though this application would require prior conversion of an amine to the pyridinium salt. nih.gov

Table 4: N-Quaternization and Subsequent Reactivity

| Reaction | Reagent(s) | Product Type | Key Feature | Citations |

|---|---|---|---|---|

| N-Quaternization | Methyl Iodide (CH₃I) | N-Methylpyridinium salt | Formation of a positively charged, highly activated ring. | researchgate.net |

| Nucleophilic Substitution | Nucleophile (e.g., Nu⁻) on Pyridinium Salt | C5-Substituted Pyridinium Salt | The positive charge activates the ring for SNAr, facilitating displacement of the C5-bromo group. | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The substitution pattern on the pyridine ring of this compound dictates its behavior in aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the existing substituents strongly influence the regioselectivity of any potential EAS reaction.

2-Benzyloxy group: A strong activating, ortho-, para-directing group. It directs towards positions 3 and 5.

3-Methyl group: A weak activating, ortho-, para-directing group. It directs towards positions 2, 4, and 6.

5-Bromo group: A deactivating, ortho-, para-directing group. It directs towards positions 4 and 6.

Considering the combined effects, the C4 and C6 positions are the most activated towards electrophilic attack. The C4 position is favored by the directing effects of the methyl and bromo groups, while the C6 position is favored by the bromo group. The powerful para-directing effect of the 2-benzyloxy group is blocked by the bromo substituent at C5. Steric hindrance from the adjacent methyl group at C3 might slightly disfavor attack at C4. Therefore, electrophilic substitution, if it occurs, would most likely happen at the C4 or C6 positions.

Nucleophilic Aromatic Substitution (SNAr): For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups and contain a suitable leaving group. libretexts.orgwikipedia.org In this compound, the bromine atom at C5 is a potential leaving group. The pyridine nitrogen itself makes the ring electron-deficient, but this is counteracted by the electron-donating benzyloxy and methyl groups. Therefore, SNAr on the neutral molecule is expected to be difficult.

However, reactivity towards nucleophiles can be significantly enhanced by N-quaternization, as discussed in section 3.3.2. The resulting pyridinium salt is highly electron-deficient, making the displacement of the 5-bromo substituent by a nucleophile much more feasible. nih.gov The reaction would proceed via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Regioselectivity and Chemoselectivity Considerations

The pyridine ring's inherent electronic properties, combined with the directing effects of its substituents, govern the regioselectivity and chemoselectivity of its reactions. In this compound, the bromine at the 5-position is the most likely site for cross-coupling reactions. This is due to the higher reactivity of the C(sp²)-Br bond compared to potential C-H activation sites under typical cross-coupling conditions.

In reactions involving electrophilic attack, the electron-donating nature of the benzyloxy group at the 2-position and the methyl group at the 3-position would activate the pyridine ring. However, the deactivating effect of the bromine atom at the 5-position and the inherent electron-deficient nature of the pyridine ring at the 2, 4, and 6 positions must be considered. Electrophilic aromatic substitution, if it were to occur, would likely be directed to the 4- or 6-positions, though such reactions are generally difficult on pyridine rings unless strongly activated.

Chemoselectivity often arises in the context of palladium-catalyzed cross-coupling reactions. The C-Br bond at the 5-position is significantly more reactive than the C-O bond of the benzyloxy group or the C-H bonds of the methyl group and the pyridine ring. Therefore, reactions like Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination are expected to occur selectively at the C-Br bond. wikipedia.orgorgsyn.orgnih.gov

Metalation and Directed Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. In the case of this compound, the benzyloxy group at the 2-position could potentially act as a directed metalation group (DMG). The oxygen atom of the benzyloxy group can coordinate to a strong base, such as an organolithium reagent, directing deprotonation to an adjacent position. However, the presence of the methyl group at the 3-position blocks one of the ortho positions. The other potential site for directed metalation would be the C4 position.

The general principle of DoM involves the interaction of a Lewis basic DMG with a Lewis acidic organolithium reagent, leading to deprotonation at the ortho-position. chemspider.comwikipedia.org For this compound, treatment with a strong base like n-butyllithium could potentially lead to lithiation at the C4 position. This newly formed organolithium species could then be quenched with various electrophiles to introduce a wide range of functional groups at this position. It is important to note that competitive halogen-metal exchange at the C-Br bond is a possibility and the reaction conditions would need to be carefully controlled to favor the desired pathway.

Radical-Mediated Transformations

The pyridine ring can participate in radical reactions, often initiated by the homolytic cleavage of a bond. nih.gov For this compound, the C-Br bond is the most likely site for radical generation under appropriate conditions, such as using radical initiators or photoredox catalysis. The resulting pyridyl radical could then participate in various transformations, including addition to alkenes or alkynes, or coupling with other radical species.

Furthermore, N-methoxypyridinium salts, which can be formed from the parent pyridine, are known to be exceptionally reactive towards alkyl radicals. libretexts.org This suggests a potential pathway for the functionalization of this compound via activation of the ring nitrogen followed by a radical alkylation process.

Investigation of Reaction Mechanisms and Intermediates

The mechanisms of the transformations discussed above are generally well-established for related classes of compounds. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov

Table 1: Postulated Mechanistic Steps in Suzuki-Miyaura Coupling of this compound

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. |

| Transmetalation | The organoboron reagent (e.g., a boronic acid) transfers its organic group to the Pd(II) center, typically facilitated by a base. |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. |

This table is based on the generally accepted mechanism for the Suzuki-Miyaura reaction and has not been experimentally verified for this specific compound.

In directed metalation, the key intermediate is the lithiated pyridine species, formed through the coordination of the organolithium reagent to the benzyloxy directing group. organic-chemistry.orgwikipedia.org The stability and reactivity of this intermediate would be crucial for the success of subsequent functionalization.

Application As a Core Chemical Intermediate and Building Block in Advanced Organic Synthesis

Utility in the Construction of Complex Polyheterocyclic Architectures

No specific research findings were identified.

Precursor for Ligand Synthesis in Organometallic Catalysis

No specific research findings were identified.

Role in the Synthesis of Fluorescent Probes and Chemosensors

No specific research findings were identified.

Integration into Total Synthesis Efforts of Natural Products and Bioactive Molecules

No specific research findings were identified.

Design and Synthesis of Pyridine-Based Supramolecular Assemblies

No specific research findings were identified.

Potential as a Building Block in Materials Science

No specific research findings were identified.

Theoretical and Computational Investigations of 2 Benzyloxy 5 Bromo 3 Methylpyridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and physical properties. researchgate.netscirp.org

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govtandfonline.com

For 2-(benzyloxy)-5-bromo-3-methylpyridine, the electronic properties are influenced by a combination of its substituents: the electron-donating benzyloxy and methyl groups, and the electron-withdrawing bromine atom and pyridine (B92270) nitrogen. DFT calculations on similar substituted pyridines show that electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, making it a better electron acceptor. researchgate.netias.ac.in The HOMO is expected to be distributed primarily over the pyridine ring and the benzyloxy group, reflecting the most electron-rich areas. The LUMO is likely to be concentrated on the pyridine ring, particularly near the electron-withdrawing bromine atom.

Table 1: Illustrative Frontier Molecular Orbital Parameters for Substituted Pyridines (Calculated using DFT)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| Pyridine | -6.78 | -0.45 | 6.33 |

| 3-Methylpyridine | -6.52 | -0.31 | 6.21 |

| 2-Methoxypyridine | -6.35 | -0.25 | 6.10 |

| 5-Bromopyrimidine (B23866) | -7.15 | -1.54 | 5.61 |

| This compound (Estimated) | -6.4 to -6.7 | -1.0 to -1.4 | 5.0 to 5.4 |

Note: Data for pyridine and its simple derivatives are representative values from computational studies. tandfonline.comresearchgate.net The values for 5-bromopyrimidine are included for comparison of a bromo-substituted heterocycle. nih.gov The values for the target compound are estimated based on substituent effects observed in related systems. The exact values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deyoutube.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow regions represent neutral or intermediate potential. nih.govresearchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red) localized on the pyridine nitrogen atom, making it the primary site for protonation and interaction with electrophiles. nih.gov The oxygen atom of the benzyloxy group would also exhibit a region of negative potential. The bromine atom, despite being electronegative, often presents a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential site for halogen bonding interactions. The hydrogen atoms of the methyl group and the aromatic rings would show positive potential. researchgate.net Such analysis is crucial for predicting noncovalent interactions and guiding the understanding of reaction mechanisms. acs.org

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. It is a direct measure of bond strength and a key indicator of the thermal stability of a molecule. ucsb.edu DFT calculations are frequently used to predict BDEs with reasonable accuracy. researchgate.netnih.gov

In this compound, the C5-Br bond is of particular interest, as its cleavage is often a key step in cross-coupling reactions. The strength of this bond is influenced by the electronic environment of the pyridine ring. Computational studies on brominated aromatic compounds show that the C-Br BDE can be modulated by other substituents. researchgate.net For instance, electron-donating groups on the ring can slightly weaken the C-Br bond. The BDE of the benzylic C-O bond is also a critical parameter for assessing the stability of the molecule, especially under thermal or photochemical conditions.

Table 2: Representative Bond Dissociation Energies (BDE) for Related Bonds (Calculated using DFT)

| Bond | Compound Context | Typical BDE (kcal/mol) |

| C-Br | Bromobenzene | ~71-74 |

| C-Br | Brominated PAHs | ~70-76 nih.gov |

| C-H | Toluene (B28343) (Methyl C-H) | ~89-90 |

| C-O | Anisole (Aryl-O) | ~85-88 |

| C-O | Benzyl (B1604629) methyl ether (Benzyl-O) | ~55-58 |

Note: These are typical values from the literature and computational studies for bonds in similar chemical environments. ucsb.edunih.govdoubtnut.com The actual BDEs in this compound would depend on the interplay of all functional groups and would require specific calculations.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

DFT is a powerful computational method for exploring the mechanisms of chemical reactions. rsc.orgmdpi.com By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire energy profile of a reaction pathway. This allows for the prediction of reaction feasibility, rates, and selectivity. researchgate.netacs.org

For this compound, DFT studies could be instrumental in understanding its behavior in various organic transformations, such as Suzuki or Buchwald-Hartwig cross-coupling reactions at the C-Br position, or electrophilic substitution on the pyridine ring. Calculations can identify the transition state structures and their associated activation energies, providing a rationale for experimentally observed outcomes or predicting the most favorable reaction conditions. mdpi.comnih.gov

Regioselectivity—the preference for reaction at one position over another—is a critical aspect of synthesis. DFT calculations can effectively predict regioselectivity by comparing the activation energies of transition states leading to different regioisomers. researchgate.netnih.gov In the case of this compound, electrophilic attack could potentially occur at different positions on the pyridine ring. DFT studies on substituted pyridines have shown that the combination of steric and electronic effects of the substituents dictates the most favorable site of reaction. researchgate.netacs.org The interplay between the ortho/para-directing benzyloxy group and the meta-directing influence of the pyridine nitrogen, along with the steric hindrance from the methyl and benzyloxy groups, would determine the ultimate regiochemical outcome, which can be quantitatively assessed through computation.

The solvent in which a reaction is performed can have a profound impact on its rate, selectivity, and even its mechanism. rsc.orgnih.gov Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. nih.gov These models allow for the calculation of molecular properties and reaction profiles in different solvent environments.

For this compound, the conformation of the flexible benzyloxy group can be influenced by the polarity of the solvent. ub.edumdpi.com This, in turn, could affect the accessibility of the pyridine nitrogen or adjacent reaction sites. Furthermore, polar solvents can stabilize charged intermediates or transition states more effectively than nonpolar solvents, thereby altering the energy barriers and potentially changing the preferred reaction pathway. rsc.org DFT studies incorporating solvent effects would provide a more accurate and realistic prediction of the molecule's behavior in a laboratory setting.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule such as this compound, MD simulations are particularly valuable for exploring its conformational space and understanding how it interacts with its environment.

MD simulations also provide a dynamic picture of intermolecular interactions. By placing the molecule in a simulated environment (e.g., a solvent box or near other molecules), these simulations can reveal key non-covalent interactions that govern its behavior. For this compound, these interactions could include:

π-π Stacking: Interactions between the electron-rich aromatic systems of the pyridine and benzyl rings.

Halogen Bonding: The electrophilic region on the bromine atom can interact with nucleophilic sites on neighboring molecules.

Hydrogen Bonding: Although the molecule itself lacks strong hydrogen bond donors, it can act as an acceptor at the nitrogen atom of the pyridine ring or the ether oxygen.

Understanding these interactions is fundamental to predicting the molecule's solubility, crystal packing, and potential binding affinity to biological targets.

Table 1: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

| Interaction Type | Participating Moieties | Significance |

| π-π Stacking | Pyridine Ring, Benzyl Ring | Influences crystal packing and aggregation in solution. |

| Halogen Bonding | 5-bromo substituent | Directs intermolecular assembly and can be key for binding to specific protein sites. |

| van der Waals | Entire Molecule | Contributes to overall stability and condensed-phase properties. |

| Dipole-Dipole | Polar C-Br, C-O, C-N bonds | Orients molecules in a condensed phase. |

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy. nih.govnih.gov This in silico prediction is a powerful tool for structure verification and interpretation of experimental spectra.

The process for predicting NMR or IR spectra typically involves several steps:

Conformational Search: A thorough search for all possible low-energy conformations of the molecule is performed, often using a combination of molecular mechanics and quantum mechanical methods. nih.gov

Geometry Optimization: The geometry of each identified conformer is optimized at a high level of theory (e.g., DFT) to find its precise minimum energy structure.

Spectroscopic Calculation: For each optimized conformer, properties like NMR chemical shifts (¹H, ¹³C) and IR vibrational frequencies are calculated.

Boltzmann Averaging: The final predicted spectrum is obtained by averaging the calculated values for each conformer, weighted according to their predicted relative abundance based on the Boltzmann distribution. nih.gov

This approach accounts for the molecule's flexibility and provides a single, averaged spectrum that can be directly compared with experimental results. For this compound, this would allow for the unambiguous assignment of each proton and carbon signal in its NMR spectra and the identification of characteristic vibrational modes in its IR spectrum.

Table 2: Illustrative In Silico Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following values are hypothetical and illustrative, based on typical chemical shift ranges for the given functional groups. Actual computed values would require specific DFT calculations.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (3-CH₃) | 2.2 - 2.5 | 15 - 20 |

| Pyridine (H-4) | 7.8 - 8.1 | 140 - 145 |

| Pyridine (H-6) | 8.2 - 8.5 | 148 - 152 |

| Methylene (B1212753) (-OCH₂-) | 5.3 - 5.6 | 68 - 72 |

| Benzyl (aromatic) | 7.2 - 7.5 | 127 - 137 |

| Pyridine (C-2) | - | 160 - 165 |

| Pyridine (C-3) | - | 125 - 130 |

| Pyridine (C-5) | - | 115 - 120 |

Computational Design of Novel Derivatives with Tuned Reactivity Profiles

Computational chemistry is a cornerstone of modern rational drug design and materials science, enabling the in silico design of novel molecules with tailored properties. mdpi.comnih.gov Starting with a core scaffold like this compound, computational methods can be used to predict how structural modifications will affect its electronic properties, reactivity, and potential biological activity.

The goal is to create a library of virtual derivatives and screen them for desired characteristics before committing to their synthesis. Key molecular properties that can be calculated to guide this design process include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions and reaction sites.

Reactivity Indices: Parameters like hardness, softness, and electrophilicity can be calculated from the HOMO and LUMO energies to provide a quantitative measure of reactivity.

Table 3: Proposed Derivatives of this compound and Computationally Predicted Effects on Reactivity

| Proposed Derivative | Modification | Predicted Effect on Reactivity Profile |

| 5-Cyano-2-(benzyloxy)-3-methylpyridine | Replace -Br with -CN | Increases electrophilicity of the pyridine ring; may enhance π-stacking interactions. |

| 2-(Benzyloxy)-3-methyl-5-(phenyl)pyridine | Replace -Br with a phenyl group | Increases molecular size and hydrophobicity; introduces additional site for π-stacking. nih.gov |

| 2-(Benzyloxy)-5-ethynyl-3-methylpyridine | Replace -Br with an ethynyl (B1212043) group | Introduces a rigid, linear functional group capable of acting as a hydrogen bond acceptor or participating in further reactions. |

| 2-(Benzyloxy)-3-methyl-5-(trifluoromethyl)pyridine | Replace -Br with -CF₃ | Strong electron-withdrawing group increases the electrophilicity of the ring and can enhance metabolic stability. bldpharm.com |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Mass Spectrometry for Mechanistic Studies and Isotopic Labeling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of 2-(Benzyloxy)-5-bromo-3-methylpyridine, allowing for the unambiguous confirmation of its elemental composition. Techniques like Electrospray Ionization (ESI-HRMS) are used to characterize novel compounds, including complex pyridine-based ligands, by providing exact mass measurements that validate their synthesis. nih.gov

In mechanistic studies, HRMS plays a crucial role in identifying transient intermediates and final products, thereby illuminating reaction pathways. For instance, in copper-catalyzed cross-coupling reactions, which are relevant for modifying pyridine (B92270) rings, HRMS can be used to detect key organocopper intermediates and products, helping to elucidate the catalytic cycle. researchgate.net While specific isotopic labeling studies on this compound are not extensively documented in the provided literature, this technique is a powerful extension of HRMS. By strategically incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the molecule, researchers can trace the fate of specific atoms through complex reaction sequences, providing definitive evidence for proposed mechanisms.

Table 1: Application of HRMS in the Study of this compound

| Analytical Goal | HRMS Application | Expected Outcome |

|---|---|---|

| Formula Confirmation | ESI-HRMS | Measurement of the exact mass of the molecular ion [M+H]⁺, confirming the C₁₃H₁₂BrNO formula. cymitquimica.combldpharm.com |

| Mechanistic Insight | Analysis of reaction mixtures at various time points | Identification of reaction intermediates, byproducts, or degradation products in synthetic transformations. researchgate.net |

| Isotopic Labeling | Mass tracking of isotopically enriched starting materials | Following the incorporation and position of labels in the final product to verify reaction mechanisms. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound in solution. Standard ¹H and ¹³C NMR spectra confirm the presence of all constituent protons and carbons, with their chemical shifts being highly sensitive to the electronic environment created by the bromo, methyl, and benzyloxy substituents. acs.orgrsc.org The electron-donating or -withdrawing nature of these groups causes predictable upfield or downfield shifts in the signals of the pyridine ring protons and carbons. acs.orgnih.gov Advanced NMR techniques provide further detail on through-bond and through-space correlations, which are essential for unambiguous assignment and for studying more complex structural features. ipb.pt

Two-dimensional (2D) NMR experiments are critical for assembling the complete molecular puzzle of this compound by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H), typically over two to three bonds. youtube.comprinceton.edu It would be used to identify which protons on the pyridine and benzyl (B1604629) rings are adjacent to one another, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.comprinceton.eduresearchgate.net This technique is fundamental for assigning each carbon signal in the ¹³C NMR spectrum to its corresponding proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. youtube.comprinceton.eduresearchgate.net This is particularly powerful for connecting fragments of the molecule, for example, by showing correlations from the benzylic CH₂ protons to the pyridine C2 carbon, and to carbons of the phenyl ring, thus confirming the benzyloxy linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond connectivity, NOESY reveals through-space proximity (up to ~5 Å). princeton.eduresearchgate.netyoutube.com It can be used to determine the preferred conformation of the molecule in solution, for instance, by observing correlations between the benzylic protons and the pyridine ring protons.

Table 2: Expected 2D NMR Correlations for Structural Elucidation

| 2D NMR Technique | Purpose | Example Correlation for this compound |

|---|---|---|

| COSY | Identifies adjacent protons | Correlation between H4 and H6 protons on the pyridine ring. |

| HSQC | Links protons to their directly attached carbons | Correlation between the methyl protons and the methyl carbon. |

| HMBC | Links protons and carbons over 2-4 bonds | Correlation from the benzylic CH₂ protons to the C2 carbon of the pyridine ring. |

| NOESY | Identifies protons close in space | Correlation between the benzylic CH₂ protons and the H6 proton of the pyridine ring, indicating a specific spatial arrangement. |

While solution-state NMR provides information about molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers atomic-level insights into the structure and dynamics of materials in the solid phase. nih.gov For this compound, ssNMR could be used to study the compound in its crystalline or powdered form. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of less abundant nuclei like ¹³C and ¹⁵N. acs.org

Applications for this compound would include determining the number of crystallographically inequivalent molecules in the unit cell, identifying different polymorphs (crystal forms), and probing intermolecular interactions. nih.govacs.org Furthermore, ssNMR can characterize the local conformation and dynamics of the benzyloxy group, which may be less mobile in the solid state compared to in solution. acs.org

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, it is possible to obtain precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net This data provides an exact depiction of the molecular geometry.

Furthermore, the analysis reveals how individual molecules pack together to form the crystal lattice. researchgate.net This includes the identification of intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and potentially weaker interactions like halogen bonding (involving the bromine atom) or π-π stacking between the pyridine and benzyl rings. Such interactions are crucial for understanding the physical properties of the solid material. While specific crystallographic data for this exact compound is not available in the provided search results, analysis of related structures provides a template for what to expect. researchgate.netnsf.gov

Table 3: Hypothetical Crystallographic Data and Structural Insights

| Parameter | Information Gained | Expected Finding for this compound |

|---|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit | Defines the crystal system (e.g., monoclinic, orthorhombic). |

| Bond Lengths (Å) | Precise distances between bonded atoms | C-Br, C-N, C-O, C-C bond lengths consistent with substituted pyridine and benzyl groups. nsf.gov |

| **Bond Angles (°) ** | Angles between three connected atoms | Geometry around the sp² carbons of the rings and the sp³ benzylic carbon. |

| Torsion Angles (°) | Conformation of flexible parts of the molecule | The dihedral angle of the C2-O-CH₂-Ph linkage, defining the orientation of the benzyl group relative to the pyridine ring. nsf.gov |

| Intermolecular Contacts | How molecules are arranged in the crystal | Evidence of π-π stacking between aromatic rings or other non-covalent interactions influencing crystal packing. researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to probe the characteristic vibrations of molecular bonds and functional groups. nih.govresearchgate.net Each functional group in this compound has a characteristic frequency at which it vibrates, making these techniques excellent for structural confirmation. The analysis is often supported by Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and help in the assignment of complex spectra. mdpi.comnih.gov

Key expected vibrations include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl and benzylic CH₂ groups, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: Associated with the pyridine ring, found in the 1400-1600 cm⁻¹ region.

C-O stretching: The ether linkage vibrations, usually in the 1000-1300 cm⁻¹ range.

C-Br stretching: This vibration occurs at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 4: Characteristic Vibrational Frequencies

| Functional Group / Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyridine & Benzyl Rings | Aromatic C-H Stretch | 3000 - 3100 |

| Methyl & Methylene (B1212753) Groups | Aliphatic C-H Stretch | 2850 - 3000 |

| Pyridine Ring | C=N and C=C Stretch | 1400 - 1600 |

| Benzyloxy Group | C-O-C Asymmetric Stretch | 1200 - 1275 |

| Bromo Substituent | C-Br Stretch | 500 - 600 |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Investigations

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and extent of conjugation within the molecule. researchgate.net For this compound, the spectrum is expected to be dominated by electronic transitions associated with the aromatic pyridine ring system.

The primary transitions observed are:

π → π* transitions: These are typically high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system of the pyridine and benzyl rings. researchgate.netresearchgate.net

n → π* transitions: These lower-intensity transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen lone pairs) into a π* antibonding orbital. researchgate.netresearchgate.net

The position and intensity of these absorption bands are influenced by the substituents on the pyridine ring and the solvent used for the measurement. researchgate.net The bromo, methyl, and benzyloxy groups modulate the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λ_max). nih.gov

Table 5: Expected Electronic Transitions

| Transition Type | Orbitals Involved | Expected Wavelength Region |

|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | ~200-280 nm |

| n → π | n (non-bonding) → π (antibonding) | >280 nm |

Applications of Spectroscopic Methods in Reaction Monitoring and Kinetic Studies

The ability to monitor reactions as they proceed is crucial for optimizing reaction conditions, maximizing yields, and gaining a deeper understanding of reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for real-time analysis. magritek.combeilstein-journals.org These methods allow chemists to track the concentration of reactants, intermediates, and products over time, which is the foundation of kinetic analysis.

Hypothetical Reaction for Kinetic Analysis:

For the purpose of illustrating the application of these techniques, let us consider a hypothetical nucleophilic aromatic substitution (SNAr) reaction where the bromo group of "this compound" is displaced by a generic nucleophile (Nu-).

Reaction Scheme:

this compound + Nu- → 2-(Benzyloxy)-5-(nucleophile)-3-methylpyridine + Br-

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ or real-time NMR spectroscopy is a highly effective method for monitoring the progress of a reaction directly within the NMR tube. researchgate.net It provides quantitative data on the concentration of different species in the reaction mixture over time by integrating the signals corresponding to unique protons in the reactants and products. magritek.com

In our hypothetical reaction, the disappearance of the signal corresponding to the proton at the C-4 or C-6 position of the starting material, "this compound," could be monitored simultaneously with the appearance of new signals for the product. The chemical shifts of the aromatic protons are sensitive to the electronic environment, and the substitution of the bromine atom with a nucleophile would cause a discernible shift in the NMR spectrum.

Hypothetical 1H NMR Data for Reaction Monitoring:

| Time (minutes) | Integral of Reactant Signal (δ 8.1 ppm) | Integral of Product Signal (δ 7.9 ppm) | % Conversion |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.85 | 0.15 | 15 |

| 20 | 0.72 | 0.28 | 28 |

| 30 | 0.61 | 0.39 | 39 |

| 60 | 0.37 | 0.63 | 63 |

| 90 | 0.22 | 0.78 | 78 |

| 120 | 0.13 | 0.87 | 87 |

| 180 | 0.05 | 0.95 | 95 |

This table is for illustrative purposes and represents hypothetical data.

By plotting the concentration of the reactant or product against time, the reaction rate and order can be determined.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can also be employed for reaction monitoring, particularly when there are significant changes in the vibrational frequencies of functional groups. researchgate.net For the hypothetical SNAr reaction, the C-Br stretching vibration of "this compound" would disappear as the reaction progresses. This peak would likely be in the fingerprint region of the IR spectrum. Concurrently, a new peak corresponding to the C-Nu bond might appear.

Attenuated Total Reflectance (ATR)-FTIR probes can be immersed directly into the reaction mixture, allowing for continuous monitoring of the reaction.

Hypothetical FT-IR Data for Reaction Monitoring:

| Time (minutes) | Absorbance of C-Br Stretch (~650 cm-1) | Absorbance of C-Nu Stretch (~1200 cm-1) |

| 0 | 0.85 | 0.00 |

| 10 | 0.72 | 0.13 |

| 20 | 0.61 | 0.24 |

| 30 | 0.52 | 0.33 |

| 60 | 0.31 | 0.54 |

| 90 | 0.19 | 0.66 |

| 120 | 0.11 | 0.74 |

| 180 | 0.04 | 0.81 |

This table is for illustrative purposes and represents hypothetical data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for monitoring reactions that involve a change in conjugation or the presence of chromophores. mdpi.com The pyridine ring system in "this compound" is a chromophore. The substitution of the bromo group with a different nucleophile could lead to a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity. nih.gov By monitoring the absorbance at a specific wavelength corresponding to either the reactant or the product, the reaction kinetics can be studied. mdpi.com

For instance, if the product has a significantly different λmax from the reactant, one could monitor the increase in absorbance at the product's λmax over time.

Hypothetical UV-Vis Data for Reaction Monitoring:

| Time (minutes) | Absorbance at λmax of Product | Concentration of Product (M) |

| 0 | 0.000 | 0.0000 |

| 5 | 0.125 | 0.0025 |

| 10 | 0.240 | 0.0048 |

| 15 | 0.345 | 0.0069 |

| 20 | 0.440 | 0.0088 |

| 30 | 0.590 | 0.0118 |

| 45 | 0.730 | 0.0146 |

| 60 | 0.825 | 0.0165 |

This table is for illustrative purposes and represents hypothetical data based on a hypothetical molar absorptivity.

By applying Beer-Lambert's law, the absorbance values can be converted to concentrations, which can then be used to determine the rate constant of the reaction.

Emerging Research Directions and Future Perspectives in the Chemistry of 2 Benzyloxy 5 Bromo 3 Methylpyridine

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a compound like 2-(benzyloxy)-5-bromo-3-methylpyridine, this translates to the development of synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions and generate significant waste.

Future research will likely explore:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of pyridine (B92270) derivatives. nih.gov

Flow chemistry: Continuous flow reactors offer better control over reaction parameters, leading to higher yields and purity. This method has been successfully applied to the synthesis of other pyridine compounds, reducing production costs and improving safety. vcu.edu

Use of greener solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids is a key aspect of green chemistry.

Catalytic methods: The use of catalysts, particularly those that are reusable, can make synthetic processes more efficient and sustainable.

A comparison of potential synthetic approaches is highlighted in the table below.